![molecular formula C20H12F2N2O3 B2973137 (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl quinoline-2-carboxylate CAS No. 1209246-23-0](/img/structure/B2973137.png)
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl quinoline-2-carboxylate
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. For example, a paper on isoxazole synthesis discusses eco-friendly synthetic strategies .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It can involve experimental studies or theoretical calculations .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity. It can also involve computational predictions .Scientific Research Applications
I have conducted a search for the scientific research applications of “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl quinoline-2-carboxylate”, but it appears that there is limited information available on this specific compound. The search results mainly discuss isoxazole derivatives in general and their applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
Mechanism of Action
Target of Action
The compound contains an isoxazole ring and a quinoline moiety. Isoxazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Quinoline derivatives also display a wide range of biological activities .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Both isoxazole and quinoline derivatives have been associated with a wide range of biological activities, suggesting that they might interact with multiple pathways .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O3/c21-13-6-7-15(16(22)9-13)19-10-14(24-27-19)11-26-20(25)18-8-5-12-3-1-2-4-17(12)23-18/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPQDJUODBFPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl quinoline-2-carboxylate |
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